Cas no 4202-91-9 (4-Fluorotoluene-α,α,α-d3)

4-Fluorotoluene-α,α,α-d3 structure
4-Fluorotoluene-α,α,α-d3 structure
Product Name:4-Fluorotoluene-α,α,α-d3
CAS No:4202-91-9
MF:C7H7F
MW:113.147370576859
CID:325029
PubChem ID:12328683
Update Time:2025-04-19

4-Fluorotoluene-α,α,α-d3 Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-fluoro-4-(methyl-d3)-
    • 4-FLUOROTOLUENE-ALPHA,ALPHA,ALPHA-D3
    • 1-FLUORO-4-(PROP-2-YN-1-YL)BENZENE
    • 1-FLUORO-4-(PROP-2-YNYL)BENZENE
    • 1-fluoro-4-prop-2-enyl-benzene
    • 1-fluoro-4-prop-2-ynyl-benzene
    • 1-fluoro-4-trideuteriomethyl-benzene
    • 3-(4-fluorophenyl)-1-propyne
    • AB61384
    • Benzene, 1-fluoro-4-(2-propynyl)-
    • CTK2H5328
    • p-fluorotoluene-d3
    • EN300-743375
    • 4202-91-9
    • 1-fluoro-4-(2H3)methylbenzene
    • D99459
    • 4-Fluorotoluene-α,α,α-d3
    • Inchi: 1S/C7H7F/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3
    • InChI Key: WRWPPGUCZBJXKX-FIBGUPNXSA-N
    • SMILES: FC1C=CC(C([2H])([2H])[2H])=CC=1

Computed Properties

  • Exact Mass: 113.072
  • Monoisotopic Mass: 113.072
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 62.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 0A^2

4-Fluorotoluene-α,α,α-d3 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$ 64.00 2023-09-07
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Enamine
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Enamine
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